

# molecular weight and formula of [D-P-CL-Phe6,leu17]-vip tfa

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: [D-P-CL-Phe6,leu17]-vip tfa

Cat. No.: B15606010 Get Quote

# Technical Guide: [D-p-Cl-Phe6, Leu17]-VIP TFA

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the Vasoactive Intestinal Peptide (VIP) receptor antagonist, [D-p-Cl-Phe6, Leu17]-VIP, supplied as a trifluoroacetate (TFA) salt. This peptide is a valuable tool for studying the physiological roles of VIP and its receptors.

## **Core Compound Information**

[D-p-Cl-Phe6, Leu17]-VIP is a synthetic peptide analogue of VIP, modified to act as a competitive and selective antagonist at VIP receptors.[1] It has been demonstrated to inhibit the binding of VIP to its receptors with a reported IC50 value of 125.8 nM.[1] Notably, this antagonist shows no significant activity at glucagon, secretin, or Growth Hormone-Releasing Factor (GRF) receptors, highlighting its specificity.[1]

## **Physicochemical Properties**

The following table summarizes the key molecular and chemical properties of the peptide and its common salt form.



| Property            | [D-p-Cl-Phe6, Leu17]-VIP<br>(Free Peptide)         | [D-p-Cl-Phe6, Leu17]-VIP<br>TFA Salt               |
|---------------------|----------------------------------------------------|----------------------------------------------------|
| Molecular Formula   | C148H239CIN44O42                                   | C150H240F3CIN44O44                                 |
| Molecular Weight    | 3342.24 g/mol                                      | 3456.34 g/mol (Calculated)                         |
| Amino Acid Sequence | HSDAV(pCI-D-<br>Phe)TDNYTRLRKQLAVKKYL<br>NSILN-NH2 | HSDAV(pCI-D-<br>Phe)TDNYTRLRKQLAVKKYL<br>NSILN-NH2 |

## **Mechanism of Action and Signaling Pathway**

Vasoactive Intestinal Peptide (VIP) exerts its biological effects by binding to two main G protein-coupled receptors (GPCRs): VPAC1 and VPAC2. These receptors are primarily coupled to the Gs alpha subunit (Gas).

Upon agonist (VIP) binding, the Gαs subunit activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream cellular proteins, leading to a physiological response, such as smooth muscle relaxation or modulation of immune cell function.

[D-p-Cl-Phe6, Leu17]-VIP acts as a competitive antagonist at these VPAC receptors. It binds to the receptor but does not elicit the conformational change necessary for G-protein activation. By occupying the binding site, it prevents the endogenous ligand, VIP, from binding and initiating the downstream signaling cascade.





Click to download full resolution via product page

**Figure 1.** VIP Signaling Pathway and Antagonism.

# **Experimental Protocols**

The characterization of [D-p-Cl-Phe6, Leu17]-VIP as a competitive antagonist typically involves two key types of experiments: competitive radioligand binding assays and functional assays measuring downstream signaling (e.g., cAMP production).

## **Competitive Radioligand Binding Assay**

This assay determines the affinity of the antagonist for the VIP receptor by measuring its ability to compete with a radiolabeled VIP analogue for receptor binding.

Objective: To determine the inhibitory concentration (IC50) of [D-p-Cl-Phe6, Leu17]-VIP.

#### Materials:

- Cell line or tissue homogenate expressing VPAC receptors (e.g., rat peritoneal macrophages).
- Radiolabeled VIP (e.g., [125I]-VIP).
- [D-p-Cl-Phe6, Leu17]-VIP TFA.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).



- Wash buffer (ice-cold binding buffer).
- Glass fiber filters.
- Scintillation counter.

#### Methodology:

- Membrane Preparation: Prepare a membrane suspension from cells or tissues known to express VIP receptors. Determine the total protein concentration of the suspension.
- Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
  - Total Binding: Membrane suspension + [125I]-VIP + binding buffer.
  - Non-specific Binding: Membrane suspension + [125I]-VIP + a high concentration of unlabeled VIP.
  - Competition: Membrane suspension + [125I]-VIP + serial dilutions of [D-p-Cl-Phe6, Leu17]-VIP.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the antagonist. Use a non-linear regression model to fit the data and determine the IC50 value.

## **Functional Antagonism Assay (cAMP Production)**

## Foundational & Exploratory





This assay confirms that the antagonist not only binds to the receptor but also functionally blocks the downstream signaling cascade initiated by the agonist.

Objective: To demonstrate that [D-p-Cl-Phe6, Leu17]-VIP inhibits VIP-stimulated cAMP production.

#### Materials:

- Intact cells expressing functional VPAC receptors.
- · Vasoactive Intestinal Peptide (VIP).
- [D-p-Cl-Phe6, Leu17]-VIP TFA.
- Cell stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

#### Methodology:

- Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to an appropriate confluency.
- Pre-incubation with Antagonist: Wash the cells and pre-incubate them with various concentrations of [D-p-Cl-Phe6, Leu17]-VIP or vehicle control for a set period (e.g., 15-30 minutes) at 37°C.
- Agonist Stimulation: Add VIP at a concentration known to elicit a submaximal response (e.g., its EC50) to the wells. Also, include control wells with no VIP (basal) and wells with VIP but no antagonist (stimulated control).
- Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP production.
- Cell Lysis and cAMP Measurement: Stop the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercial assay kit, following the manufacturer's instructions.



• Data Analysis: Plot the cAMP concentration against the concentration of the antagonist. The results should show a dose-dependent inhibition of VIP-stimulated cAMP production. This can be used to calculate a functional IC50.



Click to download full resolution via product page

Figure 2. Workflow for a functional antagonism assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Characterization of VIP receptor-effector system antagonists in rat and mouse peritoneal macrophages PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [molecular weight and formula of [D-P-CL-Phe6,leu17]-vip tfa]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606010#molecular-weight-and-formula-of-d-p-cl-phe6-leu17-vip-tfa]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com